

Structural Elucidation and Synthetic Utility of 4-Pentadecanol

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Compound of Interest

Compound Name: 4-Pentadecanol

CAS No.: 109212-91-1

Cat. No.: B025879

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Technical Monograph | Series: Secondary Fatty Alcohols

Executive Summary

4-Pentadecanol (CAS: 109212-91-1) is a secondary fatty alcohol characterized by a fifteen-carbon chain with a hydroxyl group positioned at the fourth carbon.^[1] Unlike its primary alcohol counterparts used extensively in detergency, **4-pentadecanol** presents unique steric properties and lipophilicity profiles relevant to chemical ecology (pheromones), specialized surfactant synthesis, and phase-change material research. This guide provides a rigorous analysis of its chemical architecture, a self-validating synthetic protocol via Grignard addition, and definitive spectroscopic characterization logic.

Part 1: Chemical Architecture & Physicochemical Properties

The physicochemical behavior of **4-pentadecanol** is governed by the asymmetry introduced by the hydroxyl group at the C4 position. This creates a "head-and-tail" disruption in lipid packing

compared to 1-pentadecanol, resulting in a lower melting point and unique rheological properties.

Structural Identity[2][3]

- IUPAC Name: Pentadecan-4-ol
- Molecular Formula:
[\[2\]\[3\]\[4\]](#)
- Molecular Weight: 228.42 g/mol [\[5\]](#)
- Chirality: The C4 carbon is a stereocenter, existing as (R)- and (S)-enantiomers. Unless stereoselective synthesis is employed, the product is a racemate.

Key Physicochemical Data

Property	Value	Technical Note
Boiling Point	-283°C (760 mmHg)	Extrapolated from isomer data; requires high-vac distillation.
Melting Point	33–36°C	Lower than 1-pentadecanol (46°C) due to steric hindrance in crystal lattice packing.
LogP (Octanol/Water)	-6.4	Highly lipophilic; crosses biological membranes via passive diffusion.
H-Bond Donors/Acceptors	1 / 1	Amphiphilic character, though water solubility is negligible (<0.1 mg/L).
Refractive Index	1.445	Useful for purity checks during fractionation.

Part 2: Synthetic Pathways & Protocols

The synthesis of **4-pentadecanol** is best approached through retrosynthetic disconnection at the C4 position, utilizing the Grignard reaction. This method offers higher modularity than reducing the corresponding ketone (4-pentadecanone), as it allows for the assembly of the carbon skeleton from commercially available precursors.

Retrosynthetic Logic

To construct the C15 skeleton with an -OH at C4, we disconnect the C3-C4 or C4-C5 bond.

- Pathway A (Preferred): Reaction of Butanal (C4 aldehyde) with Undecylmagnesium bromide (C11 Grignard).
 - Rationale: Butanal is a cheap, high-purity commodity chemical. Undecyl halides are readily available.
- Pathway B: Reaction of Dodecanal (C12 aldehyde) with Propylmagnesium bromide (C3 Grignard).

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of **4-pentadecanol** via Grignard addition.

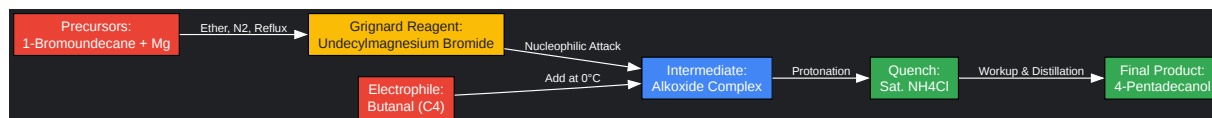
Reagents:

- Undecyl bromide (1-Bromoundecane)
- Magnesium turnings (activated)
- Butanal (freshly distilled)
- Diethyl ether (anhydrous) or THF
- Dilute HCl or Ammonium Chloride ()

Step-by-Step Methodology:

- Activation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask under Nitrogen flow. Add Mg turnings (1.1 eq) and a crystal of iodine to initiate surface activation.
- Grignard Formation: Add Undecyl bromide (1.0 eq) in anhydrous ether dropwise.
 - Critical Check: The solution must turn turbid/grey and boil spontaneously (exothermic). If not, apply gentle heat.
 - Causality: Moisture kills the reaction. The grey color indicates the formation of the organomagnesium species ().
- Nucleophilic Attack: Cool the Grignard solution to 0°C. Add Butanal (0.9 eq) dropwise.
 - Mechanism:[6][7][8] The nucleophilic carbon of the undecyl chain attacks the electrophilic carbonyl carbon of butanal.
- Hydrolysis (Quenching): Pour the reaction mixture into ice-cold saturated .
 - Why ? Strong acids can dehydrate the secondary alcohol to an alkene. provides a gentle proton source to convert the alkoxide () to the alcohol ().
- Purification: Extract with ether, dry over , and concentrate. Purify via vacuum distillation or silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

Synthesis Workflow Diagram



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Figure 1: Grignard synthesis workflow for **4-pentadecanol**, highlighting the convergent assembly of the C15 skeleton.

Part 3: Structural Characterization (Spectroscopy)

Trustworthy identification relies on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[9] For secondary alcohols, Alpha-Cleavage in MS is the definitive diagnostic tool.

Mass Spectrometry (EI-MS) Fragmentation Logic

In Electron Ionization (EI), the molecular ion (

) of alcohols is often weak. The molecule fragments adjacent to the hydroxyl-bearing carbon (alpha-cleavage).[10]

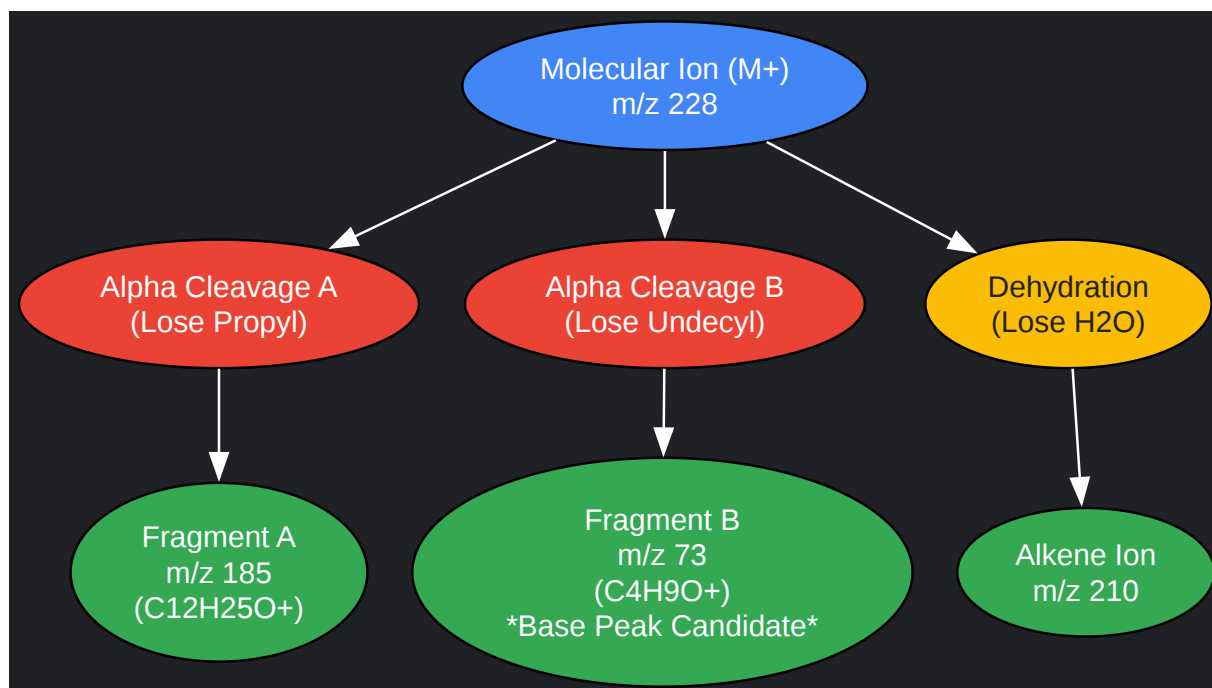
Fragmentation Rules for **4-Pentadecanol**:

- Cleavage A (C3-C4 bond): Loss of Propyl radical (, mass 43).
 - Detected Ion:
(
).
- Cleavage B (C4-C5 bond): Loss of Undecyl radical (, mass 155).

- Detected Ion:
(
).
- Dehydration: Loss of water (
, mass 18).
 - Detected Ion:
(Alkene peak).

Diagnostic Confirmation: The presence of significant peaks at m/z 73 and m/z 185 confirms the alcohol is at position 4. If it were 2-pentadecanol, the peaks would be m/z 45 (loss of methyl) and m/z 213.

Fragmentation Pathway Diagram



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Figure 2: Mass Spectrometry fragmentation logic. The m/z 73 and 185 peaks are the "fingerprint" of the 4-position hydroxyl group.

NMR Spectroscopy Expectations

- NMR (CDCl₃):
 - ~3.6 ppm (1H, multiplet): The methine proton at C4 ().
 - ~1.4 ppm (Broad singlet): Hydroxyl proton (concentration dependent).
 - ~0.9 ppm (6H, overlapping triplets): Terminal methyl groups.
- NMR:
 - ~72.0 ppm: The C4 carbon attached to oxygen. This shift is characteristic of secondary alcohols (primary are ~62 ppm).

Part 4: Applications & Biological Relevance[11] Chemical Ecology (Pheromones)

Secondary fatty alcohols are ubiquitous in insect communication. While **4-pentadecanol** is less common than 2-pentadecanol (found in *Drosophila* aggregation pheromones), it serves as a bioactive analog in pheromone blend studies. The specific chirality (R vs S) often dictates biological activity, making the synthesis of racemic **4-pentadecanol** a critical control in electroantennography (EAG) assays.

Surfactants and Lipids

In drug delivery, **4-pentadecanol** acts as a permeation enhancer. Its lipophilicity (LogP ~6.4) allows it to intercalate into the stratum corneum lipid bilayer, while the "kink" provided by the C4 hydroxyl group disrupts the packing order, fluidizing the membrane and facilitating the transport of active pharmaceutical ingredients (APIs).

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